Methyl 2-(quinolin-3-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154369-17-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |
InChI Key |
KQOSNSIBEYFGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)C(=O)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of Quinoline Propanoate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In "Methyl 2-(quinolin-3-yl)propanoate," the ¹H NMR spectrum would be expected to exhibit distinct signals for the protons of the quinoline (B57606) ring, the methine proton of the propanoate chain, the methyl protons of the propanoate chain, and the methyl ester protons.
The aromatic region of the spectrum would display a complex pattern of signals corresponding to the seven protons of the quinoline ring. The exact chemical shifts and coupling constants would be influenced by the position of the substituent. Protons on the quinoline ring typically resonate in the range of 7.0-9.5 ppm. mdpi.com The protons H-2 and H-4 often appear as singlets or doublets at the downfield end of the aromatic region due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would show characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. mdpi.com
The propanoate moiety would give rise to a quartet for the methine proton (CH) and a doublet for the adjacent methyl group (CH₃). The methoxy (B1213986) group of the ester would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The concentration of quinoline derivatives can also influence the chemical shifts of the aromatic protons due to intermolecular π-π stacking interactions. uncw.eduuncw.edu
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Quinoline H | 7.0 - 9.0 | m |
| Propanoate CH | 3.8 - 4.2 | q |
| Ester OCH₃ | 3.6 - 3.9 | s |
| Propanoate CH₃ | 1.5 - 1.8 | d |
This table is illustrative and based on typical chemical shift ranges for similar structures.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the quinoline ring are expected to appear in the aromatic region (approximately 120-150 ppm). chemicalbook.com The carbon atoms directly bonded to the nitrogen (C-2 and C-8a) would be shifted downfield. The carbonyl carbon of the ester group is a key diagnostic signal and is expected to appear in the range of 170-175 ppm. The carbons of the propanoate side chain and the methyl ester would resonate in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| Quinoline C | 120 - 150 |
| Ester OCH₃ | 50 - 55 |
| Propanoate CH | 40 - 45 |
| Propanoate CH₃ | 15 - 20 |
This table is illustrative and based on typical chemical shift ranges for similar structures. oregonstate.edu
While not directly applicable to "this compound" itself, multinuclear NMR becomes highly relevant when considering its potential to form organometallic derivatives. For instance, if this compound were used as a ligand in the synthesis of an organotin complex, ¹¹⁹Sn NMR spectroscopy would be an invaluable tool. The chemical shift of the ¹¹⁹Sn nucleus and its coupling to other nuclei (such as ¹H and ¹³C) would provide direct information about the coordination environment and geometry around the tin atom. This technique is crucial for characterizing the structure and bonding in such organometallic species.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between adjacent protons in the quinoline ring and within the propanoate side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the quinoline ring and the propanoate side chain, as well as the ester group. For example, a correlation between the methine proton of the propanoate and the C-3 of the quinoline ring would confirm the point of attachment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to the various functional groups present. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. researchgate.netspectroscopyonline.com The presence of C-O stretching vibrations, also associated with the ester, would be expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com
The aromatic quinoline ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propanoate side chain would be observed in the 2850-3000 cm⁻¹ range. The FT-IR spectrum serves as a rapid and reliable method to confirm the presence of the key functional groups in the molecule. mdpi.comnih.gov
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1730 - 1750 |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1000 - 1300 |
This table is illustrative and based on typical vibrational frequencies for the respective functional groups.
Raman Spectroscopy (FT-Raman)
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. In the context of quinoline derivatives, FT-Raman spectra, often recorded in the range of 4000–50 cm⁻¹, provide significant information about the compound's structural integrity and the presence of specific functional groups. nih.gov
Studies on various quinoline derivatives have demonstrated the utility of Raman spectroscopy in identifying characteristic vibrational bands. For instance, the analysis of quinoline-7-carboxaldehyde, supported by Density Functional Theory (DFT) calculations, has allowed for the detailed assignment of vibrational frequencies. nih.gov Research on other quinoline compounds has shown that despite structural similarities, their Raman spectra can exhibit significant wavenumber shifts for key bands, allowing for unambiguous characterization. researchgate.net For example, a characteristic band around 1580 cm⁻¹ has been assigned to a δ(OH) mode in quinolin-8-ol. researchgate.net The azide (B81097) group in 4-azido-7-chloroquinoline presents a distinct marker band around 1300 cm⁻¹, attributed to the ν(NN) mode. researchgate.net
The quinoline ring itself gives rise to a series of characteristic bands. Protonation at the N1 position can cause dramatic changes in the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net These bands are considered putative markers for π–π interactions. researchgate.net The strategic modification of the quinoline structure, such as the introduction of a pyridine (B92270) ring with cysteine functionalization at position 3, has been shown to produce strong Raman activity, making these derivatives promising as multimodal diagnostic probes. acs.org
While specific FT-Raman data for "this compound" is not extensively detailed in the available literature, the analysis of related structures provides a strong basis for interpreting its spectrum. Key expected vibrations would include those associated with the quinoline ring system, the propanoate side chain (including C=O and C-O stretching), and the methyl ester group. The table below presents typical Raman shifts observed for key functional groups in quinoline derivatives, which would be relevant for the analysis of "this compound".
| Functional Group/Vibrational Mode | Typical Raman Shift (cm⁻¹) | References |
| Quinoline Ring Vibrations | 1500 - 1650 | researchgate.net |
| C=O Stretch (Ester) | ~1730 | |
| C-O Stretch (Ester) | 1100 - 1300 | |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| Azide (N₃) Asymmetric Stretch | ~2100 | researchgate.net |
| C-Cl Stretch | ~1090 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For quinoline-propanoate structures, high-resolution mass spectrometry and soft ionization techniques are particularly valuable.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with errors below 5 mDa, enabling the confident determination of a compound's elemental composition. nih.govresearchgate.net This technique is crucial for confirming the identity of newly synthesized compounds. For instance, a series of 49 quinoline-amide derivatives were successfully confirmed using various analytical techniques, including HRMS. nih.gov
In the analysis of quinoline alkaloids, both electron ionization (EI) and positive electrospray ionization (ESI+) HRMS have been used to obtain molecular ions (M⁺ and [M+H]⁺, respectively). nih.govresearchgate.net The accurate mass data, combined with fragmentation patterns, allows for the unambiguous identification of the quinoline ring within the structure of the analyzed compounds. nih.govresearchgate.net
Soft ionization techniques are preferred for the analysis of molecules that are prone to fragmentation under harsher ionization methods. These techniques typically generate intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺), which simplifies the determination of the molecular weight. savemyexams.com
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful combination that offers high resolution and mass accuracy. polyu.edu.hk ESI is a soft ionization method where the sample, dissolved in a volatile solvent, is sprayed through a high-voltage needle, leading to the formation of protonated or adducted ions. savemyexams.com This technique is particularly suitable for higher molecular mass substances and minimizes fragmentation. savemyexams.com ESI-TOF MS has been successfully applied to the identification and structural elucidation of quinoline alkaloids in complex mixtures. nih.govresearchgate.net The fragmentation patterns observed in ESI-MS/MS spectra can provide valuable information for differentiating between isomers. nih.govresearchgate.net For example, in the case of phenylquinolines, ESI-MS/MS spectra have been used to deduce the position of the phenyl moiety on the quinoline ring. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used in mass spectrometry. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com While MALDI is extensively used for large biomolecules, it has also found application in the analysis of smaller organic molecules, including quinoline derivatives. For instance, 3-aminoquinoline (B160951) has been utilized as both a matrix and a derivatizing agent for the MALDI-MS analysis of oligosaccharides, highlighting the versatility of quinoline compounds in this technique. nih.govacs.org
The table below summarizes the expected ions for "this compound" in a high-resolution mass spectrum.
| Ion Type | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 |
| [M+Na]⁺ | C₁₃H₁₃NNaO₂⁺ | 238.0838 |
| [M+K]⁺ | C₁₃H₁₃KNO₂⁺ | 254.0578 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule. For quinoline derivatives, UV-Vis spectra are typically recorded in the 200–400 nm range. nih.gov
The spectroscopic properties of quinoline derivatives are influenced by the solvent and the nature of the substituents on the quinoline ring. mdpi.comresearchgate.net Studies on quinoline-7-carboxaldehyde have detailed its spectroscopic properties both experimentally and theoretically. nih.gov The UV-Vis spectra of various quinoline derivatives often show absorbance in the range of 280 to 510 nm. researchgate.net For instance, the UV-Vis spectrum of 2-methylquinoline-4-carboxylic acid exhibits a bathochromic shift (a shift to a longer wavelength) compared to its precursor, indicating an alteration in the electronic structure. ui.ac.id
The environment's polarity can also affect the UV-Vis spectra of quinoline derivatives. mdpi.com Investigations into the spectroscopic behavior of quinolines in different solvents have provided insights into their sensitivity to the surrounding medium. mdpi.com The aggregation of quinoline molecules, which can be solvent-dependent, may also lead to changes in the absorption spectrum. researchgate.net
For "this compound," the UV-Vis spectrum is expected to show characteristic absorption bands arising from the π → π* and n → π* transitions within the quinoline ring system. The position and intensity of these bands will be influenced by the propanoate substituent.
| Solvent | λmax (nm) for Quinoline Ring | References |
| n-Hexane | ~310 | mdpi.com |
| Chloroform | ~315 | mdpi.com |
| Methanol | ~312 | mdpi.com |
| 2-Propanol | ~313 | mdpi.com |
Solid-State Structural Determination
Numerous quinoline derivatives have been characterized using SC-XRD, revealing a wide range of structural features. researchgate.netmdpi.comresearchgate.net For example, the crystal structures of 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate were elucidated, showing that both compounds crystallize in the monoclinic space group P2₁/n. researchgate.net The dihedral angles between the benzene (B151609) and quinoline rings were found to be 117.7(2)° and 117.4(2)°, respectively. researchgate.net
In a study of methyl 2-[(2-chloro-quinolin-3-yl)(hydroxy)methyl]acrylate, the asymmetric unit was found to contain two independent molecules. nih.gov The analysis revealed differences in the conformation of these two molecules, particularly in the torsion angle of the side chain. nih.gov The crystal packing was stabilized by a network of hydrogen bonds. nih.gov The ability of SC-XRD to provide such detailed structural information is crucial for understanding the structure-property relationships in these compounds.
While a specific crystal structure for "this compound" is not available in the searched literature, the general principles of SC-XRD analysis of quinoline derivatives would apply. The analysis would yield precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. It would also reveal the packing arrangement of the molecules in the solid state and any significant intermolecular interactions, such as hydrogen bonding or π-stacking.
| Parameter | Expected Range/Value for Quinoline Derivatives | References |
| Crystal System | Monoclinic, Orthorhombic, etc. | researchgate.netresearchgate.net |
| Space Group | P2₁/n, C2/c, Pna2₁, etc. | researchgate.netresearchgate.net |
| C-N bond length (quinoline ring) | ~1.32 - 1.38 Å | |
| C-C bond length (aromatic) | ~1.36 - 1.44 Å | |
| C=O bond length (ester) | ~1.20 - 1.23 Å | |
| C-O bond length (ester) | ~1.33 - 1.45 Å |
Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For quinoline-containing compounds, this analysis reveals the intricate network of forces that govern their solid-state arrangement.
In studies of various quinoline derivatives, Hirshfeld surface analysis has consistently highlighted the significance of H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts in dictating the crystal packing. nih.govnih.gov These interactions, primarily van der Waals forces and hydrogen bonds, are fundamental to the stability of the crystal structure. nih.gov For instance, in the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the packing is mainly governed by highly favored H···H and H···F contacts, followed by H···N, C···C, and F···F contacts. tandfonline.com
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. In a study of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, H⋯H contacts accounted for a dominant 43.8% of the Hirshfeld surface area, with other significant contributions from C⋯H/H⋯C (14.3%), N⋯H/H⋯N (14.1%), and O⋯H/H⋯O (9.9%) contacts. nih.gov Similarly, for 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, the major contributions to the crystal packing were from H⋯H (42.3%), H⋯O/O⋯H (34.5%), and H⋯C/C⋯H (17.6%) contacts. nih.gov
While specific Hirshfeld analysis data for this compound is not available in the reviewed literature, the consistent patterns observed in analogous quinoline esters suggest that its crystal packing would be similarly dominated by a combination of H-bond and van der Waals interactions. The presence of the ester group would likely introduce significant O⋯H contacts.
Table 1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of Representative Quinoline Derivatives
| Compound | Dominant Contacts | Percentage Contribution | Reference |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | H⋯H | 43.8% | nih.gov |
| C⋯H/H⋯C | 14.3% | nih.gov | |
| N⋯H/H⋯N | 14.1% | nih.gov | |
| O⋯H/H⋯O | 9.9% | nih.gov | |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | H⋯H | 42.3% | nih.gov |
| H⋯O/O⋯H | 34.5% | nih.gov | |
| H⋯C/C⋯H | 17.6% | nih.gov | |
| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | H⋯H, H⋯F | Major contributors | tandfonline.com |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby confirming its stoichiometry. For newly synthesized quinoline derivatives, this analysis is a critical step in structural verification. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula.
While specific elemental analysis data for this compound (C₁₃H₁₃NO₂) was not found in the search results, the general procedure for quinoline derivatives involves combustion analysis to obtain the weight percentages of C, H, and N. These experimental values are then matched against the calculated values to confirm the compound's purity and empirical formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 72.54% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.09% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.87% |
| Total | 215.252 | 100.00% |
Note: The data in this table is calculated based on the molecular formula of this compound and does not represent experimental results.
Chromatographic Purity and Isomeric Purity Assessment (e.g., Analytical High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical compounds, including quinoline derivatives. It is used to separate, identify, and quantify each component in a mixture. For chiral compounds like this compound, which has a stereocenter at the C-2 position of the propanoate chain, chiral HPLC is crucial for determining the enantiomeric purity.
The purity of quinoline derivatives is often confirmed to be ≥95% by HPLC analysis. nih.gov For instance, a study on novel 8-amino-quinoline derivatives utilized a reverse-phase (RP) C18 column with a mobile phase of acetonitrile (B52724) and water to confirm the purity of the synthesized compounds. nih.gov The detection is typically carried out using a UV detector at a wavelength where the quinoline chromophore absorbs strongly, such as 225 nm or 240 nm. nih.govresearchgate.net
For determining enantiomeric purity, chiral stationary phases (CSPs) are employed. nih.govrsc.org These CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, can differentiate between enantiomers. rsc.orgnih.gov The separation can be achieved using either normal-phase or reverse-phase conditions. chromatographyonline.com In some cases, pre-derivatization of the enantiomers into diastereomers allows for their separation on a standard achiral column. nih.gov
The validation of a chiral HPLC method involves assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantitation (LOQ) for the undesired enantiomer. nih.govchromatographyonline.com For example, a validated method for a fluoroquinolone derivative demonstrated excellent linearity over a specified concentration range and achieved a precision of 1.13%. nih.gov
While a specific HPLC method for this compound was not detailed in the provided results, a typical approach would involve:
Purity Assessment: An RP-HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.
Isomeric Purity Assessment: A chiral HPLC method using a Chiralpak® or similar column to resolve the (R)- and (S)-enantiomers. The mobile phase would be optimized, often consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol).
Table 3: General HPLC Parameters for the Analysis of Quinoline Derivatives
| Parameter | Typical Conditions | Reference |
| Purity Analysis | ||
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile | nih.gov |
| Detection | UV at ~225-240 nm | nih.govresearchgate.net |
| Flow Rate | ~1.0 mL/min | researchgate.net |
| Isomeric Purity Analysis | ||
| Column | Chiral Stationary Phase (e.g., Chiralpak® IB) | nih.gov |
| Mobile Phase | Normal Phase (e.g., n-hexane/ethanol) or Reverse Phase (e.g., ACN/MeOH/buffer) | nih.govresearchgate.net |
| Detection | UV at ~230 nm | researchgate.net |
| Flow Rate | ~0.4-1.25 mL/min | nih.govnih.gov |
Computational and Theoretical Investigations on Methyl 2 Quinolin 3 Yl Propanoate and Analogues
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic and molecular structure of compounds. For methyl 2-(quinolin-3-yl)propanoate and its analogues, these methods are instrumental in elucidating their fundamental properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like this compound.
DFT calculations, often using the B3LYP functional with a basis set such as 6-31+G(d,p) or 6-311++G(d,p), are employed to find the most stable conformation of the molecule by minimizing its energy. nih.govresearchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline (B57606) derivatives, the planarity of the quinoline ring system is a key structural feature that influences its electronic properties. researchgate.netnih.gov The geometry optimization of this compound would reveal the spatial arrangement of the quinoline ring relative to the propanoate side chain, which is crucial for understanding its interactions with biological targets or other molecules.
The electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, which dictates its reactivity and intermolecular interactions. dntb.gov.ua
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction and Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.gov This method is valuable for understanding the photophysical properties of quinoline derivatives. nih.gov
By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. nih.gov These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and to interpret the electronic transitions occurring upon photoexcitation. For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, which are characteristic of aromatic systems like quinoline.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps and Characterization)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. imperial.ac.ukyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acs.orgresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. acs.org For this compound, the analysis of its HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring, while the LUMO is typically found on electron-deficient sites. This information is vital for predicting how the molecule will interact with other species in chemical reactions.
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Quinoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap | 3.9 |
Note: The data presented is for a representative quinoline derivative and may differ for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps to predict the sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) correspond to electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the propanoate group, indicating these as potential sites for hydrogen bonding and other electrostatic interactions.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data
Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Theoretical NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govst-andrews.ac.uk By comparing the calculated chemical shifts with the experimental NMR spectra, one can validate the proposed structure of this compound. researchgate.netrsc.org The agreement between theoretical and experimental data provides strong evidence for the correct structural assignment. docbrown.info
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Quinoline Analogue
| Spectroscopic Data | Experimental Value | Theoretical Value |
| 1H NMR (ppm) | 7.8 (d) | 7.9 (d) |
| 13C NMR (ppm) | 145.2 (C) | 146.1 (C) |
| IR (cm⁻¹) | 1735 (C=O) | 1740 (C=O) |
Note: The data is illustrative for a related compound and serves as an example of the comparative analysis.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules. These methods are particularly useful for understanding how this compound might interact with biological systems, such as proteins or DNA.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is often used to predict the binding mode of a ligand to a protein's active site. For this compound, docking studies could be performed to investigate its potential as an inhibitor of a specific enzyme by analyzing its binding affinity and interactions with the amino acid residues in the active site. nih.gov
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational changes and interactions of the molecule over time. nih.gov An MD simulation of this compound in a solvent, such as water, could reveal its solvation properties and dynamic behavior in a biological environment.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves predicting the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein.
Research on quinoline analogues has extensively utilized molecular docking to identify potential biological targets and elucidate binding mechanisms. For instance, quinoline-3-carboxamides (B1200007), which are structurally related to this compound, have been docked against DNA damage and response (DDR) kinases like ATM, ATR, and DNA-PKcs. mdpi.com These studies revealed that the quinoline nitrogen is crucial for binding to the hinge region of these kinases, acting as an ATP-competitive inhibitor. mdpi.com Docking studies also helped in understanding the selectivity of these compounds for ATM kinase over other related kinases such as mTOR and PI3Kγ. mdpi.com
Similarly, various quinoline derivatives have been evaluated for their potential as inhibitors of other enzymes. Docking studies on quinoline derivatives against HIV reverse transcriptase have shown promising results, with some compounds exhibiting high docking scores, indicating a strong binding affinity. nih.govtubitak.gov.tr In one such study, a pyrimidine-containing quinoline derivative, compound 4 , showed the highest docking score of -10.675, suggesting a high affinity for the reverse transcriptase protein. nih.govtubitak.gov.tr
Furthermore, molecular docking has been employed to investigate the potential of quinoline derivatives as antibacterial agents by targeting penicillin-binding proteins. researchgate.net The binding affinity of thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor has also been explored, with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These studies highlight the utility of molecular docking in predicting the ligand-target interactions of quinoline-based compounds and guiding the design of more potent and selective inhibitors.
Table 1: Molecular Docking Scores of Quinoline Analogues against Various Targets
| Quinoline Analogue | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Pyrimidine-containing quinoline derivative | HIV Reverse Transcriptase | -10.675 | nih.govtubitak.gov.tr |
| Thiopyrano[2,3-b]quinoline derivative 4 | CB1a Receptor | -6.1 | nih.gov |
| Quinoline derivative 3 | Dehydrogenase Inhibitor | -6.9 to -5.1 | researchgate.net |
| Quinoline derivative 2 | Dehydrogenase Inhibitor | -6.2 to -5.3 | researchgate.net |
Computational Assessment of Protein-Ligand Binding Affinities
Beyond the initial prediction of binding poses, computational methods are used to estimate the binding affinity between a ligand and its protein target. This provides a quantitative measure of how strongly the ligand binds, which is a critical parameter in drug development. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from molecular dynamics simulation trajectories.
For quinoline derivatives, these methods have been applied to refine the understanding of their interactions with various protein targets. For example, in studies of quinoline-based protease inhibitors against SARS-CoV-2, binding free energy calculations revealed comparable stability of the designed compound-protease complex to that of a reference drug complex. researchgate.netnih.gov The analysis of binding free energy can also shed light on the reasons for selectivity. For instance, a study on quinoline-3-carboxamides showed that large penalties from intraligand contact resulted in a reduced binding affinity for PI3Kγ, explaining the compound's selectivity for ATM kinase. mdpi.com
The binding affinity is often represented by the dissociation constant (Kd), which can be computationally estimated. youtube.com Lower Kd values indicate a higher binding affinity. youtube.com Computational assessments have shown that modifications to the quinoline scaffold can significantly impact binding affinity. For example, the introduction of hydroxyl and methyl groups, as well as chlorine atoms, to the quinoline ring has been shown to improve interactions with water, which can influence protein binding. arabjchem.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and understand the nature of the interactions that maintain the complex.
MD simulations have been instrumental in validating the docking results of various quinoline analogues. For quinoline-3-carboxamide (B1254982) derivatives targeting ATM kinase, 100-nanosecond MD simulations confirmed the stability of the protein-ligand complexes. mdpi.com These simulations also revealed interesting conformational interconversions of the ligand within the binding site, attributed to the free rotation of a C-N bond and the flexibility of the protein's binding site. mdpi.com
In another study, MD simulations of quinoline derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease were performed to understand their dynamic behavior and key intermolecular interactions. researchgate.net Similarly, for quinoline derivatives designed as protease inhibitors against SARS-CoV-2, MD simulations were used to analyze conformational stability, residue flexibility, and hydrogen bonding, which all pointed to a stable interaction with the target enzyme. researchgate.netnih.gov The root-mean-square deviation (RMSD) is a key metric from MD simulations that indicates the stability of the complex; stable complexes will show minimal fluctuations in RMSD over the course of the simulation. mdpi.com
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govmdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govtandfonline.com
For quinoline derivatives, pharmacophore models have been successfully generated and used to identify novel inhibitors. A ligand-based pharmacophore model for a series of quinoline-3-carbonitrile Tpl2 kinase inhibitors identified key features for activity, such as hydrogen bond donors, negative ionic groups, and electron-withdrawing groups. tandfonline.com This model was then validated and used for virtual screening, leading to the identification of six potential new inhibitors. tandfonline.com
The process of pharmacophore-based virtual screening involves several steps. First, a pharmacophore model is generated based on a known active ligand or the structure of the target protein's active site. nih.gov This model is then used to screen a database of compounds, and the molecules that fit the model are selected as "hits". mdpi.com These hits can then be further evaluated using molecular docking and other computational methods. nih.gov This approach has been shown to be effective in enriching the number of active compounds in a screening library and accelerating the discovery of new drug candidates. mdpi.com
Theoretical Descriptors and Property Prediction
Topological and Quantum Chemical Descriptors for Property Correlations
Theoretical descriptors are numerical values that characterize the structure and electronic properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate the molecular structure with biological activity or physicochemical properties. unige.orgresearchgate.net
Topological descriptors are derived from the two-dimensional representation of a molecule and can encode information about its size, shape, and branching. unige.org Quantum chemical descriptors, on the other hand, are calculated using quantum mechanics and provide information about the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. rsc.org
For quinoline derivatives, these descriptors have been used to predict various properties. For example, QSAR studies on substituted ethyl 2-(quinolin-4-yl)propanoates have helped to understand how different substituents on the quinoline ring affect their antimicrobial activity. mdpi.com Quantum chemical topology (QCT) descriptors have been used to accurately predict the pKa values of carboxylic acids, a property crucial for drug development. nih.govacs.org The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap is associated with higher chemical reactivity and can be indicative of promising nonlinear optical (NLO) behavior. rsc.org
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. rsc.org Certain organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties. mdpi.com The quinoline ring, being electron-deficient, can act as an excellent electron acceptor in such systems. researchgate.net
Theoretical calculations, primarily using density functional theory (DFT), are a powerful tool for predicting the NLO properties of molecules. rsc.org These calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net Studies on various quinoline derivatives have shown that they can possess significant NLO properties. For instance, quinoline-carbazole derivatives have been designed and theoretically investigated, with some showing large β values, indicating a strong NLO response. mdpi.comrsc.org
The design of NLO materials often involves creating donor-π-acceptor (D-π-A) or similar architectures. mdpi.com In the case of quinoline-based NLO materials, the quinoline moiety typically serves as the acceptor. researchgate.net Theoretical studies have explored how different donor groups and π-linkers can be used to tune the NLO properties of these compounds. mdpi.comrsc.org The analysis of frontier molecular orbitals (HOMO and LUMO) and natural bond orbitals (NBO) can provide further insights into the intramolecular charge transfer that gives rise to the NLO response. mdpi.comrsc.org
Table 2: Calculated First Hyperpolarizability (βtot) of a Quinoline-Carbazole Derivative
| Compound | βtot (a.u.) | Reference |
|---|---|---|
| Q1D2 | 23885.90 | rsc.org |
Structure Interaction Relationship Sir Studies and Derivatization Strategies for Quinoline Propanoate Scaffolds
Systematic Chemical Modification of the Quinoline (B57606) Moiety
The quinoline ring system of Methyl 2-(quinolin-3-yl)propanoate presents multiple sites for systematic chemical modification to explore and optimize its physicochemical and biological properties. The strategic introduction of various substituents onto the quinoline core can significantly influence the molecule's interaction with biological targets.
Modifications on the benzene (B151609) portion of the quinoline nucleus (positions 5, 6, 7, and 8) are crucial for modulating properties such as lipophilicity, electronic distribution, and steric bulk. For instance, the introduction of a fluorine atom at the C-6 position of the quinoline skeleton has been a breakthrough in the development of quinolinone-based drugs, significantly enhancing their spectrum of activity. mdpi.com Similarly, other halogen substitutions can be explored on the this compound scaffold to potentially enhance its biological efficacy.
The pyridine (B92270) ring of the quinoline scaffold offers additional sites for derivatization. For example, modifications at the C-2 and C-4 positions have been shown to be critical for the biological activity of various quinoline derivatives. In some instances, the presence of a chlorine atom at the C-2 position and a methyl group at the C-8 position have been documented in the synthesis of related quinoline-3-yl)methanol compounds. nih.gov Such modifications could be extrapolated to the this compound scaffold to investigate their impact on its interaction with specific biological targets.
A summary of potential modifications on the quinoline moiety is presented in the table below:
| Position of Substitution | Type of Substituent | Potential Impact |
| C-2 | Halogens, Alkyl groups, Aryl groups | Modulation of electronic properties and steric hindrance |
| C-4 | Carbonyl groups, Carboxylic acids | Alteration of solubility and potential for hydrogen bonding |
| C-6 | Halogens (e.g., Fluorine) | Enhancement of biological activity spectrum |
| C-7 | Various functional groups | Tuning of lipophilicity and target-specific interactions |
| C-8 | Alkyl groups | Influence on conformational preferences and binding affinity |
Strategic Variation of the Propanoate Side Chain and Ester Group
Research on other quinoline derivatives, such as 4-aminoalcohol quinolines, has indicated that the length of the side chain can be more critical than its stereochemistry for antibacterial activity. nih.gov This suggests that synthesizing homologs of this compound with varying lengths of the alkyl chain (e.g., acetate, butanoate) could be a fruitful strategy to optimize its biological profile.
Furthermore, the methyl ester group can be replaced with other alkyl or aryl groups to modulate the compound's solubility, metabolic stability, and cell permeability. The hydrolysis of the ester to the corresponding carboxylic acid can also introduce a new functional group capable of forming different interactions, such as salt bridges, with biological targets. orientjchem.org
Introduction of Bridging Linkers and Diverse Substituents for Structural Diversification
To further expand the chemical space around the quinoline-propanoate scaffold, bridging linkers and a wide range of substituents can be introduced. This approach aims to generate a library of structurally diverse analogs with potentially novel or improved biological activities.
One common strategy involves the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org For instance, a Povarov reaction could be employed to introduce diverse aryl or heteroaryl groups at specific positions of the quinoline ring, leading to a wide array of derivatives.
The introduction of linkers, such as isoxazole-containing side chains, has proven effective in developing potent anti-tuberculosis agents based on the quinoline scaffold. nih.gov Similar strategies could be applied to this compound to explore new therapeutic applications.
Conformational Preferences and Their Influence on Molecular Recognition and Interactions
The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The relative orientation of the quinoline ring and the propanoate side chain can significantly impact molecular recognition and the strength of interactions.
Conformational analysis of related heterocyclic compounds has been performed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling. mdpi.comnih.gov These studies reveal that even subtle changes in the chemical structure can lead to significant shifts in the preferred conformation, which in turn affects biological activity. For instance, the planarity of the quinoline ring system is a key feature, with the propanoate substituent's orientation relative to this plane influencing intermolecular interactions. researchgate.netresearchgate.net Understanding the conformational landscape of this compound and its derivatives is therefore essential for rational drug design.
Rational Design of Targeted Chemical Probes and Molecular Tools
The quinoline-propanoate scaffold can serve as a foundation for the rational design of targeted chemical probes and molecular tools to investigate biological processes. frontiersin.org These probes are often designed by incorporating a reporter group (e.g., a fluorophore or an affinity tag) and a reactive group onto the core scaffold. frontiersin.org
For example, quinoline-based fluorescent probes have been developed for sensing intracellular pH and targeting specific organelles like lysosomes. nih.gov By modifying this compound with appropriate functional groups, it could potentially be converted into a probe for studying specific enzymes or receptors. The design process often involves computational docking studies to predict the binding mode of the probe to its target, followed by chemical synthesis and biological evaluation. nih.gov
Future Directions and Emerging Research Avenues for Quinoline Propanoate Compounds
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions still in use. However, the future of quinoline-propanoate synthesis lies in the development of novel, efficient, and environmentally benign methodologies. Modern synthetic strategies are increasingly focused on green chemistry principles, such as atom economy, the use of non-toxic solvents and catalysts, and energy efficiency.
Recent advancements in the synthesis of the broader quinoline class that can be adapted for quinoline-propanoates include:
Catalyst-free methods: These approaches utilize energy sources like light, microwaves, or ultrasound to drive reactions, eliminating the need for potentially toxic metal catalysts and reducing waste. rsc.org
Use of green solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a key focus. rsc.orgresearchgate.net
Nanocatalysis: The use of nanocatalysts offers high efficiency and selectivity in quinoline synthesis. acs.org These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, improving efficiency and reducing waste. nih.govijppronline.com
While a specific, dedicated synthesis for Methyl 2-(quinolin-3-yl)propanoate is not extensively documented in publicly available literature, a plausible route could involve the adaptation of established methods for quinoline functionalization. For instance, a cross-coupling reaction on a pre-functionalized quinoline-3-boronic acid or halide with a suitable propanoate-containing coupling partner could be a viable strategy. Further research is needed to optimize such a synthesis, focusing on yield, purity, and sustainability.
Application of Advanced In-Situ Spectroscopic Characterization Techniques
To fully understand and optimize the synthesis of quinoline-propanoate compounds, advanced in-situ spectroscopic techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediates, and byproducts, providing invaluable mechanistic insights.
Key spectroscopic techniques and their potential applications include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to track the formation and consumption of key functional groups throughout a reaction, helping to elucidate reaction pathways. For example, in the synthesis of quinolines from aniline (B41778) and propanol, in-situ FTIR has been used to identify key intermediates. acs.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. In-situ NMR can be employed to monitor the progress of a reaction, identify transient intermediates, and determine reaction kinetics. rsc.org
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. This property can be harnessed for in-situ monitoring of reactions where a fluorescent product is formed or a fluorescent starting material is consumed. This technique is particularly useful for detecting very low concentrations of species.
The application of these techniques to the synthesis of this compound would enable researchers to optimize reaction conditions, improve yields, and gain a deeper understanding of the reaction mechanism.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new quinoline-propanoate compounds with desired properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their characteristics.
Emerging applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. rsc.orgrsc.orgnih.gov These models can be used to predict the activity of new, unsynthesized quinoline-propanoate derivatives, guiding the selection of the most promising candidates for synthesis and testing. rsc.orgnih.gov
Generative AI for Molecular Design: Generative adversarial networks (GANs) and other AI models can be trained on existing chemical data to generate novel molecular structures with desired properties. acs.org This approach has the potential to accelerate the discovery of new quinoline-propanoates with enhanced biological activity or material properties.
Prediction of Physicochemical and Pharmacokinetic Properties: ML models can predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. ecorfan.org This allows for the early-stage filtering of compounds that are unlikely to be successful drug candidates.
For this compound and its analogs, these computational approaches can be used to predict their potential biological activities, toxicity, and suitability for various applications, thereby streamlining the research and development process.
Exploration of Interdisciplinary Applications in Chemical Biology and Materials Science
The unique properties of quinoline-propanoate compounds make them attractive candidates for a wide range of interdisciplinary applications, bridging the gap between chemistry, biology, and materials science.
Chemical Biology:
Fluorescent Probes for Bioimaging: The inherent fluorescence of many quinoline derivatives makes them ideal scaffolds for the development of fluorescent probes. rsc.orgnih.govnih.gov Quinoline-propanoates could be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, enabling the visualization of biological processes in living cells. nih.govnih.gov
Drug Discovery: Quinoline derivatives have a long history in drug discovery, with applications as anticancer, antimalarial, and antimicrobial agents. ijppronline.comnih.govnih.gov The propanoate moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of the quinoline core, potentially leading to the development of new and more effective therapeutic agents.
Materials Science:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of quinoline derivatives make them promising materials for use in OLEDs. researchgate.net The propanoate group could be modified to fine-tune the electronic properties and solid-state packing of the molecules, leading to improved device performance.
Sensors: The ability of the quinoline nitrogen to coordinate with metal ions can be exploited to develop chemical sensors. nih.gov Quinoline-propanoate derivatives could be designed to exhibit a change in their optical or electronic properties upon binding to specific analytes, enabling their detection.
The exploration of these interdisciplinary applications for this compound and related compounds is a fertile ground for future research, with the potential to yield significant scientific and technological advancements.
Q & A
Q. Basic Research Focus
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers via unique ion clusters .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related quinoline acrylates .
How should conflicting data from NMR and mass spectrometry be resolved when analyzing structural isomers of this compound?
Advanced Research Focus
Discrepancies often arise from isomeric impurities or overlapping signals:
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .
- HPLC-MS coupling : Combines retention time with mass data to separate isomers (e.g., using C18 columns and acetonitrile/water gradients) .
- Isotopic labeling : Introduces deuterium at suspected reactive sites to track rearrangement artifacts .
What are the recommended purification methods for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates ester derivatives from polar byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and unreacted quinoline precursors.
- Distillation : For volatile impurities, fractional distillation at reduced pressure (e.g., 0.1 mmHg) preserves thermolabile esters .
What strategies can be employed to mitigate side reactions during the esterification of quinoline derivatives in the synthesis of this compound?
Q. Advanced Research Focus
- Low-temperature esterification : Conduct reactions at –10°C to suppress hydrolysis or transesterification .
- Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF) to prevent water-mediated side reactions .
- Catalytic additives : Pyridine or DMAP accelerates ester formation while minimizing quinoline ring oxidation .
How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
Q. Advanced Research Focus
- QSAR modeling : Predicts sites for electrophilic/nucleophilic attack based on electron density maps .
- DFT calculations : Simulates transition states to identify energetically favorable pathways (e.g., ester hydrolysis vs. quinoline functionalization) .
- Docking studies : Screens potential biological targets (e.g., enzyme active sites) for drug discovery applications .
What are the critical considerations for scaling up this compound synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction times compared to batch methods .
- Safety protocols : Address hazards (e.g., exothermic reactions) using automated temperature control and inert atmospheres .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
